molecular formula C37H45NO10 B12325351 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol

2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol

Cat. No.: B12325351
M. Wt: 663.8 g/mol
InChI Key: JFYLKWUYWDBONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes both aromatic and aliphatic components, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 4-methylbenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is purified through recrystallization.

For the synthesis of 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol, a common approach involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically conducted in an inert atmosphere to prevent oxidation, and the product is isolated through distillation or chromatography.

Industrial Production Methods

Industrial production of these compounds often involves large-scale esterification and reduction processes. The use of continuous flow reactors and automated systems allows for efficient and consistent production. Additionally, industrial methods may employ alternative catalysts and solvents to optimize yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid and 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Sulfuric acid, p-toluenesulfonic acid

    Solvents: Methanol, ethanol, dichloromethane

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid and 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol have diverse applications in scientific research:

    Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules and as reagents in various organic reactions.

    Biology: They are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore their potential as therapeutic agents, particularly in the treatment of neurological disorders and inflammation.

    Industry: These compounds are used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For instance, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol may act on neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid: Similar compounds include other esterified butanedioic acids with different aromatic substituents.

    1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol: Similar compounds include other cyclohexanol derivatives with various substituents on the aromatic ring.

Uniqueness

The uniqueness of these compounds lies in their specific structural features, which confer distinct chemical and biological properties. For example, the presence of the dimethylamino group in 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol enhances its ability to interact with biological targets, making it a valuable compound for medicinal research.

Properties

IUPAC Name

2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O8.C17H27NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7-10,16,19H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYLKWUYWDBONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H45NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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